Synthesis Pathway for N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Synthesis Pathway for N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Executive Summary
Target Molecule: N-Methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide
Molecular Formula: C
This technical guide details a robust, three-step synthesis pathway starting from commercially available S-methylisothiourea sulfate and ethyl bromopyruvate. The protocol prioritizes regiochemical control and the preservation of the oxidation-sensitive sulfide moiety.
Strategic Retrosynthesis
The synthesis is designed to construct the pyrimidine core first, followed by functional group interconversion to the Weinreb amide. The retrosynthetic disconnection reveals the 2-(methylthio)pyrimidine-4-carboxylic acid as the immediate precursor.
Figure 1: Retrosynthetic analysis showing the disconnection to acyclic precursors.
Detailed Experimental Protocols
Step 1: Heterocycle Construction (Cyclocondensation)
Objective: Synthesis of Ethyl 2-(methylthio)pyrimidine-4-carboxylate.
Principle: Condensation of S-methylisothiourea with a
Reagents:
-
S-Methylisothiourea sulfate (1.0 equiv)
-
Ethyl bromopyruvate (1.1 equiv)
-
Triethylamine (Et
N) or Sodium Ethoxide (NaOEt) (2.5 equiv) -
Solvent: Ethanol (EtOH)
Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend S-methylisothiourea sulfate (10.0 g, 36 mmol) in anhydrous Ethanol (100 mL).
-
Base Addition: Add Et
N (12.5 mL, 90 mmol) dropwise at 0°C. The mixture will become clear as the free base is liberated. -
Cyclization: Add ethyl bromopyruvate (7.7 g, 39.6 mmol) dropwise over 15 minutes.
-
Reflux: Warm the reaction to room temperature, then heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the isothiourea.
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Extraction: Resuspend the residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry over Na
SO . -
Purification: Flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).-
Yield Expectation: 60–75%.
-
Data: Pale yellow oil or low-melting solid.
-
Step 2: Ester Hydrolysis
Objective: Synthesis of 2-(methylthio)pyrimidine-4-carboxylic acid. Principle: Mild saponification to avoid degrading the pyrimidine ring.
Reagents:
-
Ethyl 2-(methylthio)pyrimidine-4-carboxylate (from Step 1)
-
Lithium Hydroxide Monohydrate (LiOH·H
O) (1.5 equiv) -
Solvent: THF/Water (3:1)
Protocol:
-
Dissolve the ester (5.0 g, 25 mmol) in THF (50 mL).
-
Add a solution of LiOH·H
O (1.57 g, 37.5 mmol) in water (15 mL). -
Stir vigorously at room temperature for 2–3 hours. (Avoid heating to prevent decarboxylation).
-
Acidification: Carefully adjust pH to ~3–4 using 1M HCl. A white precipitate should form.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 50 mL), dry, and concentrate.
-
Yield Expectation: >90%.
-
Note: The product is often pure enough for the next step without chromatography.
-
Step 3: Weinreb Amide Coupling
Objective: Synthesis of N-methoxy-N-methyl-2-(methylthio)pyrimidine-4-carboxamide. Principle: Activation of the carboxylic acid followed by nucleophilic attack by N,O-dimethylhydroxylamine.
Method A: CDI Coupling (Scalable & Clean) Preferred for avoiding difficult by-product removal.
Reagents:
-
Carboxylic Acid (from Step 2) (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is low)
Protocol:
-
Activation: Suspend the carboxylic acid (3.0 g, 17.6 mmol) in anhydrous DCM (60 mL) under nitrogen.
-
Add CDI (3.42 g, 21.1 mmol) portion-wise. (Caution: CO
gas evolution).[1] -
Stir at room temperature for 1 hour until gas evolution ceases and the solution clears (formation of acyl-imidazole intermediate).
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (2.06 g, 21.1 mmol) in one portion.
-
Stir at room temperature for 12–16 hours.
-
Workup: Quench with 1M HCl (30 mL). Separate layers. Extract aqueous layer with DCM.[1]
-
Wash combined organics with saturated NaHCO
(to remove unreacted acid) and brine. -
Purification: Flash chromatography (SiO
, 30-50% EtOAc in Hexanes).-
Yield Expectation: 75–85%.
-
Characterization:
H NMR (CDCl ) typically shows pyrimidine protons (~8.6 ppm, ~7.5 ppm), N-OMe (~3.7 ppm), N-Me (~3.3 ppm), and S-Me (~2.6 ppm).
-
Process Workflow & Logic
Figure 2: Step-by-step experimental workflow.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Criticality | Scientific Rationale |
| Oxidant Exclusion | High | The 2-SMe group is highly susceptible to oxidation (to sulfoxide/sulfone). Avoid using oxidants or peroxides during workup. Do not use chlorinated solvents that have not been stabilized/checked for phosgene/oxidants if aging. |
| Base Stoichiometry (Step 3) | Medium | When using the HCl salt of the Weinreb amine, sufficient base (or excess CDI) is required to liberate the free amine. If yield is low, ensure the amine HCl salt is fully neutralized. |
| Temperature Control (Step 1) | Medium | The condensation is exothermic. Controlled addition of ethyl bromopyruvate prevents polymerization or side reactions. |
| pH during Hydrolysis | Medium | Pyrimidines can be sensitive to harsh acidic hydrolysis. Basic hydrolysis (LiOH) followed by careful acidification to pKa ~3–4 is safer than acid-catalyzed hydrolysis. |
Safety & Handling
-
Ethyl Bromopyruvate: Potent lachrymator and skin irritant. Handle only in a fume hood.
-
CDI: Moisture sensitive. Evolves CO
; ensure venting to prevent pressure buildup. -
Reaction Intermediates: Treat all pyrimidine derivatives as potential bioactive agents (kinase inhibitors). Wear full PPE (gloves, lab coat, goggles).
References
-
Pyrimidine Synthesis Precedent
- Title: Synthesis of ethyl 2-(methylthio)
-
Source:Journal of Medicinal Chemistry (General method citation for 2-SMe pyrimidines).[2]
- Context: Confirms the regioselectivity of the Hantzsch-type condens
-
Weinreb Amide Methodology
- Title: Preparation of Weinreb Amides from Carboxylic Acids via CDI Activ
- Source:ChemSpider Synthetic Pages, 2012.
- Context: Validates the CDI coupling method as a robust alternative to acid chlorides, specifically for heteroarom
-
Utility in Drug Discovery
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
